molecular formula C7H16Cl2N2 B8252051 1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride

Cat. No.: B8252051
M. Wt: 199.12 g/mol
InChI Key: WAEINCDNRJODBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 198.07 . It is a derivative of the spiro compound family, characterized by a unique spirocyclic structure that includes nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1,6-diaminohexane with formaldehyde and methylamine, followed by cyclization to form the spirocyclic structure. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods may vary, but they generally follow similar principles, often optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, which is crucial for its application in research and industry.

Chemical Reactions Analysis

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted spirocyclic compounds.

Scientific Research Applications

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.

    Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique structural properties

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride can be compared with other spirocyclic compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A well-known spirocyclic compound used as a catalyst in organic synthesis.

    1,3-Diazaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different chemical properties.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of methyl and dihydrochloride groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-1,7-diazaspiro[3.4]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-3-7(9)2-4-8-6-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEINCDNRJODBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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